4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide 4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640835-27-2
VCID: VC11832094
InChI: InChI=1S/C14H14BrN3O2S/c15-13-2-1-11(21-13)8-18-6-10(7-18)20-9-3-4-17-12(5-9)14(16)19/h1-5,10H,6-8H2,(H2,16,19)
SMILES: C1C(CN1CC2=CC=C(S2)Br)OC3=CC(=NC=C3)C(=O)N
Molecular Formula: C14H14BrN3O2S
Molecular Weight: 368.25 g/mol

4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

CAS No.: 2640835-27-2

Cat. No.: VC11832094

Molecular Formula: C14H14BrN3O2S

Molecular Weight: 368.25 g/mol

* For research use only. Not for human or veterinary use.

4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide - 2640835-27-2

Specification

CAS No. 2640835-27-2
Molecular Formula C14H14BrN3O2S
Molecular Weight 368.25 g/mol
IUPAC Name 4-[1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide
Standard InChI InChI=1S/C14H14BrN3O2S/c15-13-2-1-11(21-13)8-18-6-10(7-18)20-9-3-4-17-12(5-9)14(16)19/h1-5,10H,6-8H2,(H2,16,19)
Standard InChI Key YJXSAIQLPVVEBD-UHFFFAOYSA-N
SMILES C1C(CN1CC2=CC=C(S2)Br)OC3=CC(=NC=C3)C(=O)N
Canonical SMILES C1C(CN1CC2=CC=C(S2)Br)OC3=CC(=NC=C3)C(=O)N

Introduction

Chemical Identity and Structural Features

4-({1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is characterized by the following molecular properties :

PropertyValue
Molecular FormulaC₁₄H₁₄BrN₃O₂S
Molecular Weight368.25 g/mol
SMILES NotationNC(=O)c1cc(OC2CN(Cc3ccc(Br)s3)C2)ccn1
Key Functional GroupsPyridine-2-carboxamide, azetidine, 5-bromothiophen-2-ylmethyl

The molecule consists of three distinct regions:

  • Pyridine-2-carboxamide: A six-membered aromatic ring with a carboxamide substituent at position 2, enabling hydrogen bonding with biological targets.

  • Azetidine Linker: A four-membered saturated nitrogen heterocycle at position 4 of the pyridine ring, providing conformational rigidity.

  • 5-Bromothiophen-2-ylmethyl Substituent: A brominated thiophene group attached to the azetidine nitrogen, contributing hydrophobic and electron-deficient characteristics.

The bromine atom at position 5 of the thiophene ring enhances molecular polarizability and may influence binding interactions with proteins or nucleic acids.

Synthetic Routes and Optimization

While detailed synthetic protocols for this compound remain undisclosed in public literature, its structure suggests a multi-step assembly involving:

  • Azetidine Functionalization: Alkylation of azetidin-3-ol with (5-bromothiophen-2-yl)methyl bromide to introduce the thiophene side chain.

  • Pyridine Coupling: Mitsunobu or nucleophilic aromatic substitution reactions to attach the azetidine-oxygen linker to the pyridine ring.

  • Carboxamide Formation: Hydrolysis of a nitrile or ester intermediate followed by amidation.

Notably, the steric hindrance posed by the azetidine ring and bromothiophene group likely necessitates careful optimization of reaction conditions (e.g., temperature, catalysts) to avoid side products . Computational modeling could aid in predicting feasible synthetic pathways, though experimental validation remains essential.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Predicted logP: ~2.8 (moderate lipophilicity due to bromothiophene and azetidine).

  • Aqueous Solubility: Likely low (<0.1 mg/mL) based on aromatic content, necessitating formulation enhancements for biological testing.

Metabolic Stability

The azetidine ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4. Bromine substitution on the thiophene may slow degradation compared to non-halogenated analogs.

Challenges and Future Directions

  • Synthetic Scalability: Optimizing yields for azetidine-containing intermediates remains a bottleneck.

  • Target Identification: High-throughput screening against kinase panels or microbial assays is needed to elucidate primary targets.

  • Toxicology Profiling: The bromothiophene group raises concerns about potential hepatotoxicity, requiring in vitro cytotoxicity assays.

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